molecular formula C25H35N3O B1585128 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol CAS No. 23328-53-2

2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol

Cat. No.: B1585128
CAS No.: 23328-53-2
M. Wt: 393.6 g/mol
InChI Key: VQMHSKWEJGIXGA-UHFFFAOYSA-N
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Description

2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol is a chemical compound known for its ultraviolet light absorption properties. It belongs to the class of hydroxy phenol benzotriazoles and is commonly used as a UV stabilizer in various industrial applications. This compound is particularly effective in preventing the degradation of materials exposed to sunlight, making it valuable in the production of plastics, coatings, and other polymer-based products.

Mechanism of Action

Target of Action

The primary target of the compound 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol is ultraviolet (UV) light . It belongs to the class of hydroxy phenol benzotriazoles and is used as a UV absorber . This compound is added to plastics and other polymers due to its photostability to prevent discoloration and prolong product stability .

Mode of Action

The compound this compound interacts with UV light by absorbing it . This absorption of UV light prevents the UV light from causing damage to the materials to which the compound is added . The compound is found to be oxidized at its alkyl side chains leading to the formation of hydroxy and/or oxo function .

Biochemical Pathways

The biochemical pathways affected by this compound involve the oxidation of its alkyl side chains . This oxidation leads to the formation of hydroxy and/or oxo function . The compound and its metabolites were found in blood and urine samples, indicating that it undergoes metabolic processes in the human body .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound has been found to have good resorption and high systemic availability in the human body . The urine results revealed a rather low quantitative metabolism and urinary excretion rate . Consequently, biliary excretion as part of the enterohepatic cycle and elimination via feces are assumed to be the preferred pathways instead of renal elimination .

Result of Action

The molecular and cellular effects of the action of this compound are primarily related to its role as a UV absorber . By absorbing UV light, the compound prevents UV-induced damage to the materials to which it is added . This results in the prevention of discoloration and prolongation of product stability .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the presence of UV light is a key factor in its mode of action . Furthermore, the compound has been detected in all environmental matrices, indicating its widespread presence in the environment . More research is needed to fully understand how various environmental factors influence the action of this compound .

Biochemical Analysis

Biochemical Properties

It is known that it is oxidized at its alkyl side chains leading to the formation of hydroxy and/or oxo function . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

It has been suggested that it may have potential adverse impacts on human health and the environment

Molecular Mechanism

It is known that it is oxidized at its alkyl side chains, leading to the formation of hydroxy and/or oxo function . The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are yet to be identified.

Temporal Effects in Laboratory Settings

It has been found that UV 328 and its metabolites did not occur in blood as conjugates

Dosage Effects in Animal Models

Due to the reported specific target organ toxicity to liver and kidney in animal studies , it is important to monitor the effects of different dosages.

Metabolic Pathways

It is known that it is oxidized at its alkyl side chains . The exact enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels are yet to be identified.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol typically involves the reaction of 2H-benzotriazole with 6-dodecyl-4-methylphenol under specific conditions. The process generally includes the following steps:

    Formation of Benzotriazole Intermediate: The initial step involves the preparation of 2H-benzotriazole through the reaction of o-phenylenediamine with sodium nitrite and acetic acid.

    Alkylation: The benzotriazole intermediate is then alkylated with 6-dodecyl-4-methylphenol in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction parameters, including temperature, pressure, and reactant concentrations. The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxy and oxo derivatives, as well as various substituted phenolic compounds. These products retain the UV-absorbing properties of the parent compound, making them useful in similar applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol is unique due to its specific alkyl side chain, which enhances its solubility and compatibility with various polymer matrices. This makes it particularly effective in applications where long-term UV stability is required .

Properties

IUPAC Name

2-(benzotriazol-2-yl)-6-dodecyl-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O/c1-3-4-5-6-7-8-9-10-11-12-15-21-18-20(2)19-24(25(21)29)28-26-22-16-13-14-17-23(22)27-28/h13-14,16-19,29H,3-12,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMHSKWEJGIXGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=C(C(=CC(=C1)C)N2N=C3C=CC=CC3=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3051886
Record name 2-(2-Hydroxy-3-dodecyl-5-methylphenyl)benzotriazole
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Molecular Weight

393.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23328-53-2, 125304-04-3
Record name 2-(2-Hydroxy-3-dodecyl-5-methylphenyl)benzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23328-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzotriazolyl dodecyl p-cresol (linear)
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzotriazolyl dodecyl p-cresol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Hydroxy-3-dodecyl-5-methylphenyl)benzotriazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methyl-, branched and linear
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Record name BENZOTRIAZOLYL DODECYL P-CRESOL (LINEAR)
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Synthesis routes and methods I

Procedure details

In like manner, 5-chloro-2-(2-hydroxy-3-dodecyl-5-methylphenyl-2H-benzotriazole is prepared by substituting for the benzotriazole used above an equivalent amount of 5-chloro-2-(2-hydroxy-5-methylphenyl)-2H-benzotriazole.
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5-chloro-2-(2-hydroxy-5-methylphenyl)-2H-benzotriazole
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Synthesis routes and methods II

Procedure details

In like manner, 5-chloro-2-(2-hydroxy-3-dodecyl-5-methylphenyl)-2H-benzotriazole is prepared by substituting for the benzotriazole used above an equivalent amount of 5-chloro-2-(2-hydroxy-5-methylphenyl)-2H-benzotriazole.
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5-chloro-2-(2-hydroxy-3-dodecyl-5-methylphenyl)-2H-benzotriazole
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5-chloro-2-(2-hydroxy-5-methylphenyl)-2H-benzotriazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol based on current research?

A1: Current research suggests that BDMP shows promise as an anti-discoloration agent in transparent or translucent soap compositions. [] This application leverages its potential to prevent unwanted color changes in these products, contributing to their aesthetic appeal and shelf life. Further research might explore its effectiveness in other materials susceptible to discoloration.

Q2: Has there been any research on the potential toxicity of this compound?

A2: Yes, a 90-day dose toxicity study of BDMP has been conducted on rats. [] While the abstract doesn't provide detailed findings, it suggests that investigations into the safety profile of BDMP are underway. Understanding the potential toxicological effects is crucial for assessing the risks and benefits associated with its use in various applications.

Q3: How does the structure of this compound relate to its application in aerosol research?

A3: Research utilized BDMP as a strong UV absorber in aerosol mixtures to study aerosol optical properties. [] The study measured the complex refractive indices of aerosol mixtures containing BDMP and squalane, highlighting the compound's ability to influence the interaction of aerosols with light. This understanding is important in atmospheric chemistry and climate modeling.

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